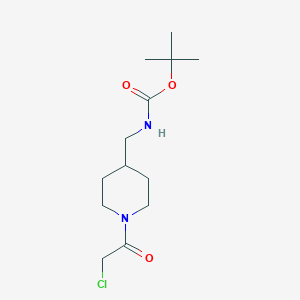

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a 2-chloroacetyl substituent at the 1-position of the piperidine ring and a methyl group at the 4-position, which is further modified with a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bromodomain-targeting agents. Its structure enables versatility in further functionalization, such as nucleophilic substitution at the chloroacetyl moiety or deprotection of the Boc group for amine-based coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-9-10-4-6-16(7-5-10)11(17)8-14/h10H,4-9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVQUXXXBLWSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The carbamate group may also play a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

tert-Butyl (2-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)carbamate (11a)

- Structural Difference: The 2-chloroacetyl group is replaced with a 2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl moiety.

- Impact: The quinoline substituent introduces aromaticity and hydrogen-bonding capacity, enhancing binding to bromodomains (e.g., BET proteins). This compound demonstrated potent inhibitory activity (IC₅₀ = 12 nM against BRD4) in BET bromodomain inhibition studies .

- Synthesis: Prepared via HATU/DIEA-mediated coupling of tert-butyl (2-(piperidin-4-yl)ethyl)carbamate with 2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid .

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl methyl(1-(thiophene-3-carbonyl)piperidin-4-yl)carbamate

- Structural Difference : A thiophene-3-carbonyl group replaces the chloroacetyl moiety.

- Impact : The sulfur atom in thiophene enhances metabolic stability and influences redox properties. This compound is explored in protease inhibitor development .

- Molecular Weight : 324.4 g/mol .

Substitution at the Piperidine Core

tert-Butyl ((1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate

tert-Butyl ((4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

- Structural Difference : A 3-(trifluoromethyl)phenyl group replaces the chloroacetyl substituent.

- Impact : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, making this analog suitable for CNS-targeted therapies .

Comparative Data Table

Key Research Findings

Reactivity: The 2-chloroacetyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), enabling rapid diversification. In contrast, nicotinoyl or thiophenecarbonyl analogs require more specialized coupling conditions .

Biological Activity: Quinoline-containing analogs (e.g., 11a) exhibit superior bromodomain inhibition compared to chloroacetyl derivatives due to enhanced aromatic interactions .

Metabolic Stability : Trifluoromethyl-substituted analogs show prolonged half-lives in hepatic microsomal assays, attributed to reduced CYP450-mediated oxidation .

Synthetic Accessibility : HATU/DIEA-mediated couplings () are more scalable for acylated piperidines than Pd-catalyzed reactions (), which require stringent inert conditions .

Biological Activity

Overview

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C13H23ClN2O3 and a molecular weight of 290.79 g/mol. It has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly as a building block in drug development and biological research applications.

The compound is synthesized through multi-step organic reactions involving solvents like dichloromethane and bases such as triethylamine. Its chemical structure features a chloroacetyl group that can participate in substitution reactions, hydrolysis, and redox reactions, making it versatile for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction suggests a mechanism that could modulate enzyme activities or receptor functions, which is critical in drug design.

Biological Activity and Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Its structure allows for selective interactions with bacterial cell components, leading to potential therapeutic applications in treating resistant strains.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses, which may be beneficial in conditions like cancer or neurodegenerative diseases.

- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may exhibit protective effects on neuronal cells, particularly against oxidative stress-induced damage. This neuroprotective property could be significant in developing treatments for neurodegenerative disorders.

Case Studies and Research Findings

Several research studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the key structural features of tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate, and how do they influence reactivity in synthetic chemistry?

- Structural Analysis : The compound contains a piperidine ring substituted with a 2-chloroacetyl group (providing electrophilic reactivity) and a tert-butyl carbamate (Boc-protected amine). The chloroacetyl group enables nucleophilic substitution or cross-coupling reactions, while the Boc group stabilizes the amine during synthesis .

- Reactivity Implications : The piperidine ring’s conformation affects steric hindrance, influencing regioselectivity in reactions. The chloroacetyl moiety is prone to displacement by nucleophiles (e.g., amines, thiols), making it a versatile intermediate for functionalization .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

Stepwise Protection : Start with 4-(aminomethyl)piperidine. Protect the amine with Boc anhydride in dichloromethane (DCM) using triethylamine (TEA) as a base .

Chloroacetylation : React the Boc-protected intermediate with chloroacetyl chloride in DCM at 0–5°C to avoid side reactions (e.g., over-acylation). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Critical Parameters : Temperature control during chloroacetylation is essential to minimize hydrolysis of the chloroacetyl group. Yields typically range from 65–80% depending on purification efficiency .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for modifying the chloroacetyl group in this compound?

- Computational Strategy :

- Use density functional theory (DFT) to model transition states for nucleophilic substitution at the chloroacetyl site. Identify solvent effects (e.g., DCM vs. THF) on reaction kinetics .

- Apply machine learning (ML) to predict optimal catalysts (e.g., Pd/C for dechlorination) or bases (e.g., DBU for elimination reactions) based on historical reaction databases .

- Experimental Validation : Compare computational predictions with empirical results. For example, DFT-predicted activation energies for SN2 reactions correlate with observed rates in polar aprotic solvents .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) during characterization of derivatives?

- Methodological Approach :

NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC). For example, the tert-butyl group’s singlet at δ 1.36 ppm (9H) in NMR confirms Boc protection .

Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ions. Discrepancies between calculated and observed [M+H]+ values may indicate incomplete purification or degradation .

- Case Study : A 2021 patent reported a 0.3 ppm shift in NMR for a related compound due to residual solvent; repeating the experiment under anhydrous conditions resolved the inconsistency .

Q. What strategies mitigate side reactions (e.g., elimination or over-alkylation) during functionalization of the piperidine ring?

- Optimization Techniques :

- Temperature Control : Maintain reactions below 0°C to suppress elimination pathways (e.g., dehydrohalogenation of chloroacetyl).

- Protection-Deprotection : Temporarily mask reactive sites (e.g., Boc group) during harsh conditions. For example, use TFA to remove Boc before introducing bulky substituents .

- Yield Comparison :

| Condition | Yield (%) | Side Products (%) |

|---|---|---|

| 0°C, DCM, TEA | 78 | <5 |

| Room Temp, THF, NaH | 52 | 22 |

| Data adapted from protocols for analogous compounds . |

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Root Cause Analysis : Variability often stems from impurities in starting materials (e.g., 4-(aminomethyl)piperidine) or inconsistent acylation conditions.

- Mitigation :

- Quality Control : Use HPLC to verify starting material purity (>98%).

- Standardized Protocols : Adopt continuous flow synthesis to enhance reproducibility. A 2024 study showed <5% variability in yields using microreactors .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Hazard Profile : The chloroacetyl group is a lachrymator and skin irritant. Boc-protected amines are generally stable but may release toxic gases (e.g., CO) under acidic conditions .

- Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles).

- In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Applications

Q. How can this compound serve as a precursor for bioactive molecule libraries?

- Diversification Strategy :

- Nucleophilic Displacement : Replace the chloroacetyl group with heterocyclic amines (e.g., piperazine) to generate kinase inhibitors.

- Cross-Coupling : Employ Suzuki-Miyaura reactions to introduce aryl groups for CNS-targeting compounds .

- Case Study : A 2023 study synthesized 50 derivatives via these methods, with 12 showing IC < 100 nM in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.